5-Bromo-7-fluoroisoquinoline-1-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective substitution at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-7-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-fluoroisoquinoline-1-carbonitrile: Another isoquinoline derivative with similar structural features.
5-Bromo-7-chloroisoquinoline-1-carbonitrile: A compound with a chlorine atom instead of a fluorine atom.
Uniqueness
5-Bromo-7-fluoroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H4BrFN2 |
---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
5-bromo-7-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H |
InChI Key |
XBXGLMPFEYENFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Br)C#N |
Origin of Product |
United States |
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